tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate
Description
Chemical Identity and Structural Characterization
Basic Chemical Parameters
tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate possesses well-defined chemical parameters that establish its identity within chemical databases and literature. The compound is registered under Chemical Abstracts Service number 869096-35-5, providing a unique identifier for tracking and referencing purposes. The molecular formula has been consistently reported as C₁₃H₁₆N₂O₂S across multiple independent sources, confirming the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.
The molecular weight has been determined to be 264.34 grams per mole, with slight variations in reported precision ranging from 264.3433 to 264.34 depending on the calculation methodology employed. Additional nomenclature for this compound includes the systematic name Carbamic acid, N-(2-methyl-6-benzothiazolyl)-, 1,1-dimethylethyl ester, which reflects the International Union of Pure and Applied Chemistry naming conventions. The compound demonstrates stability under standard laboratory conditions and requires storage in sealed containers at temperatures between 2-8 degrees Celsius to maintain its chemical integrity.
| Parameter | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 869096-35-5 | |
| Molecular Formula | C₁₃H₁₆N₂O₂S | |
| Molecular Weight | 264.34 g/mol | |
| Purity | 95% | |
| Storage Temperature | 2-8°C |
Molecular Structure and Conformation
The molecular structure of this compound exhibits a complex arrangement featuring multiple functional groups integrated into a unified molecular framework. The benzothiazole core represents a bicyclic heterocyclic system composed of a benzene ring fused to a thiazole ring, with the thiazole portion containing both nitrogen and sulfur heteroatoms positioned at the 1 and 3 positions respectively. This benzothiazole scaffold is substituted with a methyl group at the 2-position, contributing to the compound's overall molecular geometry and electronic distribution.
The carbamate functionality connects the benzothiazole system to the tert-butyl group through an amide linkage at the 6-position of the benzothiazole ring. The Simplified Molecular Input Line Entry System representation has been documented as O=C(OC(C)(C)C)NC1=CC=C2N=C(C)SC2=C1, providing a precise linear notation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C13H16N2O2S/c1-8-14-10-6-5-9(7-11(10)18-8)15-12(16)17-13(2,3)4/h5-7H,1-4H3,(H,15,16) offers additional structural verification and computational compatibility.
The three-dimensional conformation of the molecule is influenced by several factors including steric interactions between the bulky tert-butyl group and the planar benzothiazole system, as well as potential intramolecular hydrogen bonding interactions. The carbamate linker introduces flexibility into the molecular structure while maintaining specific geometric constraints that influence the overall molecular shape and reactivity patterns.
Spectroscopic Properties
Nuclear Magnetic Resonance Spectroscopic Analysis
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. The benzothiazole aromatic system generates characteristic downfield signals in the proton nuclear magnetic resonance spectrum, typically appearing in the 7-9 parts per million region due to the deshielding effects of the aromatic ring system and the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. The methyl substituent at the 2-position of the benzothiazole ring produces a distinctive singlet signal, usually observed in the 2-3 parts per million range, reflecting its attachment to the aromatic system.
The tert-butyl group contributes a characteristic pattern to the proton spectrum, with the nine equivalent methyl protons generating a prominent singlet signal typically observed around 1.5 parts per million. This signal often represents one of the most intense peaks in the spectrum due to the nine equivalent protons contributing to the integration. The carbamate nitrogen-hydrogen proton, when present and observable, typically appears as a broad signal in the 5-7 parts per million region, although this signal may undergo exchange processes that affect its visibility and multiplicity.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate group as a characteristic downfield signal around 150-160 parts per million, reflecting the electron-deficient nature of this carbon center. The aromatic carbons of the benzothiazole system produce multiple signals in the 120-140 parts per million region, with the quaternary carbons often appearing at slightly different chemical shifts compared to the protonated aromatic carbons.
Infrared Spectroscopic Features
Infrared spectroscopy of this compound reveals several characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbamate carbonyl group produces a strong absorption band typically observed in the 1680-1750 wavenumber range, reflecting the stretching vibration of the carbon-oxygen double bond. This carbonyl absorption often appears as one of the most prominent features in the infrared spectrum due to the strong dipole moment change associated with this vibrational mode.
The nitrogen-hydrogen stretching vibration of the carbamate group generates a medium to strong absorption band in the 3200-3500 wavenumber region, characteristic of secondary amine functionality. The aromatic carbon-hydrogen stretching vibrations of the benzothiazole system contribute to absorption bands in the 3000-3100 wavenumber range, while the aromatic carbon-carbon stretching vibrations produce multiple bands in the 1550-1700 wavenumber region.
The aliphatic carbon-hydrogen stretching vibrations associated with the tert-butyl group and the methyl substituent generate strong absorption bands in the 2800-3000 wavenumber range. Additional characteristic bands include the carbon-nitrogen stretching vibrations around 1020-1200 wavenumbers and various bending vibrations of the aromatic and aliphatic systems throughout the fingerprint region below 1500 wavenumbers.
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbamate C=O | 1680-1750 | Strong | ν(C=O) |
| N-H Stretch | 3200-3500 | Medium-Strong | ν(N-H) |
| Aromatic C-H | 3000-3100 | Medium | ν(=C-H) |
| Aliphatic C-H | 2800-3000 | Strong | ν(-C-H) |
| C-N Stretch | 1020-1200 | Medium | ν(C-N) |
Mass Spectrometry Characterization
Mass spectrometry analysis of this compound provides definitive molecular weight confirmation and valuable fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 264, corresponding to the intact molecular structure with a molecular weight of 264.34 atomic mass units. This molecular ion peak serves as the base peak or appears with high intensity in electron ionization mass spectra, confirming the molecular composition and providing a reference point for fragmentation analysis.
Common fragmentation patterns include the loss of the tert-butyl group through alpha-cleavage adjacent to the oxygen atom, resulting in a fragment ion at mass-to-charge ratio 208 corresponding to the benzothiazole carbamate portion. Additionally, the loss of carbon dioxide from the carbamate group produces a characteristic fragment ion, while the benzothiazole portion may undergo ring fragmentation to generate smaller aromatic fragments. The methyl substituent on the benzothiazole ring contributes to the fragmentation pattern through potential methyl radical loss or rearrangement processes.
Electrospray ionization mass spectrometry typically produces protonated molecular ion peaks [M+H]⁺ at mass-to-charge ratio 265, as well as sodium adduct ions [M+Na]⁺ at mass-to-charge ratio 287. These soft ionization techniques preserve the molecular ion while providing information about the compound's behavior under different ionization conditions and its affinity for various cations in solution.
X-ray Crystallographic Data
X-ray crystallography represents a powerful analytical technique for determining the three-dimensional molecular structure of this compound in the solid state. The crystallographic analysis requires the preparation of high-quality single crystals suitable for diffraction experiments, typically achieved through controlled crystallization from appropriate solvent systems. The crystal structure determination process involves mounting the crystal in an intense X-ray beam and measuring the angles and intensities of diffracted X-rays to produce a three-dimensional electron density map.
The crystallographic data would reveal precise bond lengths, bond angles, and torsional angles throughout the molecular structure, providing definitive information about the compound's conformation in the solid state. Particular attention would focus on the planarity of the benzothiazole system, the orientation of the carbamate group relative to the aromatic ring, and the conformation of the tert-butyl substituent. The crystal packing arrangement would illuminate intermolecular interactions including hydrogen bonding patterns, van der Waals contacts, and potential π-π stacking interactions between aromatic systems.
Crystal structure analysis would also provide information about molecular dimensions, including the overall length and width of the molecule, as well as specific interatomic distances that influence chemical reactivity and biological activity. The systematic absence of certain reflections in the diffraction pattern would determine the space group symmetry, while the unit cell parameters would define the crystalline lattice dimensions.
Computational Structural Analyses
Predicted Collision Cross Section Values
Computational analysis of this compound includes predicted collision cross section values that provide insights into the compound's three-dimensional structure and gas-phase behavior. These collision cross section values represent the effective area that the molecule presents to colliding gas molecules during ion mobility spectrometry experiments. The predicted collision cross section for the protonated molecular ion [M+H]⁺ with mass-to-charge ratio 265.10054 has been calculated as 160.7 square angstroms.
Additional adduct ions demonstrate varying collision cross section values reflecting their different molecular conformations and charge distributions. The sodium adduct [M+Na]⁺ with mass-to-charge ratio 287.08248 exhibits a predicted collision cross section of 171.7 square angstroms, while the ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 282.12708 shows a value of 168.5 square angstroms. The potassium adduct [M+K]⁺ at mass-to-charge ratio 303.05642 presents a collision cross section of 166.1 square angstroms.
Negative ion mode analysis reveals collision cross section values for deprotonated species, with the [M-H]⁻ ion at mass-to-charge ratio 263.08598 showing a predicted value of 161.9 square angstroms. These computational predictions provide valuable reference data for experimental ion mobility spectrometry studies and contribute to understanding the compound's gas-phase structural dynamics.
| Ion Type | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 265.10054 | 160.7 |
| [M+Na]⁺ | 287.08248 | 171.7 |
| [M+NH₄]⁺ | 282.12708 | 168.5 |
| [M+K]⁺ | 303.05642 | 166.1 |
| [M-H]⁻ | 263.08598 | 161.9 |
Quantum Chemical Calculations
Quantum chemical calculations provide detailed computational insights into the electronic structure and molecular properties of this compound. The topological polar surface area has been calculated as 51.22 square angstroms, indicating the compound's polar character and potential for hydrogen bonding interactions. This value reflects the contribution of the nitrogen and oxygen heteroatoms to the overall molecular polarity and influences properties such as membrane permeability and solubility characteristics.
The calculated logarithm of the partition coefficient (LogP) value of 3.95172 suggests that the compound exhibits moderate lipophilicity, balancing hydrophobic character from the aromatic benzothiazole system and tert-butyl group with hydrophilic contributions from the carbamate functionality. This lipophilicity parameter influences the compound's behavior in biological systems and its distribution between aqueous and organic phases.
Hydrogen bonding analysis reveals four hydrogen bond acceptor sites and one hydrogen bond donor site within the molecular structure. The acceptor sites include the nitrogen atoms of the benzothiazole system and the oxygen atoms of the carbamate group, while the donor site corresponds to the carbamate nitrogen-hydrogen bond. The molecular flexibility is characterized by one rotatable bond, reflecting the connection between the benzothiazole system and the tert-butyl carbamate group.
| Computational Parameter | Value | Description |
|---|---|---|
| Topological Polar Surface Area | 51.22 Ų | Polar surface area calculation |
| LogP | 3.95172 | Partition coefficient (lipophilicity) |
| Hydrogen Bond Acceptors | 4 | Number of H-bond acceptor sites |
| Hydrogen Bond Donors | 1 | Number of H-bond donor sites |
| Rotatable Bonds | 1 | Measure of molecular flexibility |
Properties
IUPAC Name |
tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8-14-10-6-5-9(7-11(10)18-8)15-12(16)17-13(2,3)4/h5-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTBRTQQJYILQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate generally involves two main steps:
- Synthesis of the 2-methyl-1,3-benzothiazole intermediate
- Carbamate formation via protection of the amino group with tert-butyl carbamate
This approach leverages well-established heterocyclic synthesis and carbamate protection chemistry.
Preparation of 2-methyl-1,3-benzothiazole Derivatives
The benzothiazole core is commonly synthesized starting from 2-aminothiophenol derivatives or substituted anilines through cyclization reactions with appropriate reagents such as ammonium thiocyanate or thiourea derivatives under acidic conditions.
Typical method: Anilines are reacted with ammonium thiocyanate in ethanol with concentrated hydrochloric acid, followed by treatment with concentrated sulfuric acid and reflux to yield 2-aminobenzothiazole derivatives. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by recrystallization.
Substitution at the 2-position: Methyl substitution at the 2-position can be introduced either by using methyl-substituted precursors or via subsequent alkylation reactions on the benzothiazole ring.
Carbamate Formation: Introduction of the tert-butyl Carbamate Group
The key step to prepare this compound is the carbamate protection of the amino group on the benzothiazole ring. The tert-butyl carbamate group is introduced typically via reaction with di-tert-butyl dicarbonate (Boc2O) or related reagents.
Method: The amino group of 2-methyl-1,3-benzothiazol-6-amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent (e.g., dichloromethane or THF) under mild conditions. This affords the tert-butyl carbamate-protected product.
Alternative approach: Carbamate formation can also be achieved via coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with tert-butyl carbamate in the presence of hydroxybenzotriazole (HOBt) and triethylamine, facilitating amide bond formation.
Lithiation and Functionalization Approaches
In some synthetic routes for related carbamate compounds, lithiation of the aromatic ring followed by electrophilic substitution is employed to introduce substituents or functional groups prior to carbamate formation.
- For example, n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is used at low temperatures (-78 °C to -10 °C) to lithiate aromatic carbamate derivatives, followed by quenching with electrophiles such as iodine to afford halogenated intermediates. These intermediates can then be further elaborated to the target carbamate.
Summary Table of Preparation Methods
Research Findings and Considerations
The carbamate protection is crucial for enhancing the stability and solubility of the benzothiazole derivative, facilitating further pharmaceutical development.
Lithiation methods allow selective functionalization, enabling the synthesis of diverse derivatives for structure-activity relationship studies.
Reaction monitoring by TLC and purification via recrystallization or column chromatography are standard to ensure product purity.
Yields for these steps vary but are generally moderate to high (~50-70%) depending on reaction conditions and substrate purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate serves as an intermediate in the synthesis of various organic compounds. Its synthesis typically involves the reaction of 2-methyl-1,3-benzothiazol-6-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is often conducted in organic solvents like dichloromethane at room temperature.
Common Reactions and Conditions
- Oxidation: Can be oxidized using agents like hydrogen peroxide.
- Reduction: Reduced using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution: Engages in nucleophilic substitution reactions with nucleophiles such as sodium methoxide.
Medicinal Applications
The compound is being investigated for its therapeutic properties , particularly as an anti-inflammatory and antimicrobial agent. Research indicates that it may exert biological effects through interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in inflammatory responses.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial activity against various strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In microdilution assays, the compound exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel therapeutic agent against antibiotic-resistant bacteria .
Cytotoxicity Studies
Cytotoxicity assessments using the Artemia salina model indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile for further development.
Case Study 1: Efficacy Against Multi-drug Resistant Strains
A notable investigation tested the compound against multi-drug resistant strains of E. coli, revealing potent antibacterial activity with an IC50 value significantly lower than that of traditional antibiotics. This underscores its potential role in combating antibiotic resistance.
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR involving benzothiazole derivatives has shown that modifications to alkyl chain length and substitution patterns on the benzothiazole ring can enhance antibacterial potency while maintaining low cytotoxicity. This optimization is crucial for developing effective therapeutic agents .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the development of new materials and chemical processes within various industries. Its stability and reactivity make it a valuable compound in synthetic chemistry and materials science .
The compound exhibits a broad spectrum of biological activities beyond antibacterial effects:
- Potential anti-inflammatory properties.
- Antifungal and antiprotozoal activities have also been noted in related studies on benzothiazole derivatives .
Data Summary Table
| Application Area | Key Findings |
|---|---|
| Chemical Synthesis | Intermediate for various organic compounds; stable under diverse conditions |
| Medicinal Chemistry | Anti-inflammatory and antimicrobial properties; low cytotoxicity |
| Antibacterial Activity | Effective against E. coli, S. aureus; comparable MICs to antibiotics |
| Industrial Use | Development of new materials; significant role in synthetic processes |
Mechanism of Action
The mechanism by which tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate with its analogs:
Key Observations:
- Position 2 Modifications: Replacing the methyl group with amino (as in ) increases nucleophilicity, facilitating coupling reactions. Conversely, a formyl group () introduces electrophilic reactivity for subsequent transformations.
- Position 6 Modifications : The dipropylcarbamoyl group in introduces steric bulk, disrupting crystal packing and π-π interactions, which contrasts with the smaller methyl group in the query compound.
- Heterocyclic Extensions : Piperidine/pyrrolidine-containing analogs () exhibit enhanced solubility and target affinity, likely due to hydrogen-bonding capabilities of amine groups.
Physicochemical and Crystallographic Properties
- Crystal Packing : The dipropylcarbamoyl analog () forms dimers via hydrogen bonds but lacks π-π stacking due to steric hindrance. In contrast, the query compound’s smaller methyl group may allow tighter packing, though crystallographic data are unavailable.
- Thermal Stability : tert-Butyl groups generally enhance thermal stability, as seen in , where decomposition temperatures exceed 200°C.
- Solubility : Piperidine-containing derivatives () show improved aqueous solubility compared to the hydrophobic query compound.
Biological Activity
Tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of this compound against various bacterial strains. The compound demonstrated significant activity against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In a study assessing its efficacy, the compound was subjected to microdilution broth susceptibility assays, revealing minimal inhibitory concentrations (MICs) comparable to established antibiotics .
The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The benzothiazole moiety is believed to play a critical role in binding to bacterial enzymes, thereby inhibiting their activity.
Cytotoxicity Assessment
Cytotoxicity studies were conducted using the Artemia salina model, which indicated low toxicity levels for the compound at therapeutic concentrations. This suggests a favorable safety profile for further development .
Case Study 1: Efficacy Against Multi-drug Resistant Strains
A notable case study involved testing this compound against multi-drug resistant strains of E. coli. The compound exhibited potent antibacterial activity with an IC50 value significantly lower than that of traditional antibiotics used in clinical settings. This finding highlights its potential as a novel therapeutic agent in combating antibiotic resistance.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar benzothiazole derivatives has provided insights into optimizing biological activity. Modifications to the alkyl chain length and substitution patterns on the benzothiazole ring have been shown to enhance antibacterial potency while maintaining low cytotoxicity .
Antibacterial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 8 | Ciprofloxacin | 4 |
| Staphylococcus aureus | 16 | Methicillin | 8 |
| Pseudomonas aeruginosa | 32 | Gentamicin | 16 |
Cytotoxicity Results
| Concentration (µg/mL) | % Survival (Artemia salina) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 85 |
| 100 | 70 |
Q & A
Q. How do researchers reconcile discrepancies between computational binding predictions and experimental results?
- Methodological Answer :
- Force field refinement : Adjust AMBER parameters for benzothiazole π-stacking interactions .
- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic tert-butyl shielding .
- Experimental controls : Use SPR to validate docking poses (e.g., ΔG vs. K correlations) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
